Aplaminal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

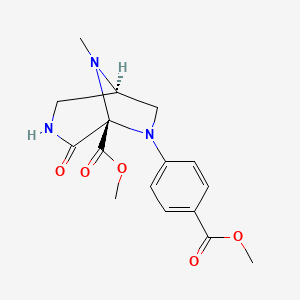

Aplaminal is a natural product found in Aplysia kurodai with data available.

科学的研究の応用

Pharmacological Applications

Cytotoxicity Studies

Aplaminal has demonstrated significant cytotoxic properties, notably against cancer cell lines such as HeLa. The compound exhibits an IC50 value of approximately 0.51 µg/mL, indicating its potential as an anticancer agent. The mechanism of action remains to be fully elucidated, but the structural characteristics suggest interactions with cellular components that could disrupt cancer cell viability .

Anti-Inflammatory Properties

Research has indicated that compounds derived from Aplysia species, including this compound, possess anti-inflammatory properties. Specifically, studies have shown that certain extracts can downregulate inflammatory markers such as nitric oxide and cyclooxygenase-2 in macrophage models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Synthetic Chemistry Applications

Total Synthesis

The total synthesis of this compound has been accomplished through various methodologies, including the Buchwald–Hartwig cross-coupling technique. This synthetic approach not only provides access to this compound but also facilitates the development of analogs that may exhibit enhanced biological activity or altered pharmacokinetic profiles . The synthesis process typically involves multiple steps, including the formation of key intermediates that contribute to the overall yield and purity of the final product.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationship (SAR) of this compound have provided insights into how modifications to its chemical structure can influence biological activity. This research is crucial for designing more effective derivatives that could improve therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Kigoshi et al., 2008 | Isolated this compound from Aplysia kurodai; identified cytotoxic properties against HeLa cells | Highlights potential for developing new cancer therapies |

| Recent Synthesis Research | Achieved total synthesis using Buchwald–Hartwig cross-coupling | Opens avenues for creating analogs with varied biological activities |

| Anti-Inflammatory Research | Extracts from Aplysia showed inhibition of inflammatory markers | Suggests potential for dietary supplements targeting inflammation |

化学反応の分析

Core Imidazolidine Formation

The synthesis of aplaminal begins with the condensation of N-Boc-(D)-serine-derived diamine 3 and dimethyl 2-oxomalonate 4 . This reaction generates the imidazolidine core 2 through a vicinal tricarbonyl intermediate, enabling cyclization under mild basic conditions .

Reaction Conditions :

-

Reactants : Diamine 3 (1.0 equiv), dimethyl 2-oxomalonate 4 (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Yield : 85%

Azide Reduction and Amine Methylation

The azide intermediate undergoes catalytic hydrogenation to form a primary amine, followed by methylation to yield a tertiary amine .

Reaction Conditions :

-

Reduction : H<sub>2</sub> (1 atm), Pd(OH)<sub>2</sub>/C (10 wt%), EtOAc

-

Methylation : Methyl triflate (1.2 equiv), DCM

-

Yield : 92% (reduction), 88% (methylation)

Lactam Formation with Trimethylaluminum (AlMe<sub>3</sub>)

The final step employs AlMe<sub>3</sub> to induce lactamization, forming the triazabicyclo[3.2.1]octane skeleton .

Reaction Conditions :

-

Reagent : AlMe<sub>3</sub> (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Yield : 66%

Key Observation :

AlMe<sub>3</sub> acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by the amine .

Unexpected Rearrangement During Hydrogenolysis

Attempted benzyl group removal under Pd(OH)<sub>2</sub>/C led to an unexpected over-reduction and skeletal rearrangement, converting intermediate 7 to 2 .

Reaction Conditions :

-

Catalyst : Pd(OH)<sub>2</sub>/C (10 wt%)

-

Solvent : MeOH with acetic acid

-

Outcome : Formation of a rearranged product via C–N bond cleavage and reductive amination.

Cytotoxicity and Bioactivity

This compound exhibits cytotoxicity against HeLa S3 cells (IC<sub>50</sub> = 0.51 μg/mL) . While its exact mechanism remains unknown, structural analogs suggest interactions with DNA topoisomerases or microtubule disruption .

特性

分子式 |

C16H19N3O5 |

|---|---|

分子量 |

333.34 g/mol |

IUPAC名 |

methyl (1R,5S)-6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6,8-triazabicyclo[3.2.1]octane-5-carboxylate |

InChI |

InChI=1S/C16H19N3O5/c1-18-12-8-17-14(21)16(18,15(22)24-3)19(9-12)11-6-4-10(5-7-11)13(20)23-2/h4-7,12H,8-9H2,1-3H3,(H,17,21)/t12-,16+/m1/s1 |

InChIキー |

KSNSGYBJVDSZCB-WBMJQRKESA-N |

異性体SMILES |

CN1[C@@H]2CNC(=O)[C@]1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |

正規SMILES |

CN1C2CNC(=O)C1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |

同義語 |

aplaminal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。